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molecular formula C9H11N3OS B2710255 2-Benzoyl-N-methylhydrazinecarbothioamide CAS No. 58064-65-6

2-Benzoyl-N-methylhydrazinecarbothioamide

Cat. No. B2710255
M. Wt: 209.27
InChI Key: BHOWZSDKGPSCST-UHFFFAOYSA-N
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Patent
US05260450

Procedure details

To a stirred solution of benzoic acid hydrazide (2.35 g, 1.73×10-2 mole) and THF (50 ml) was added a solution of methyl isothiocyanate (1.14 g, 1.56×10-2 mole) and THF (50 ml). The reaction was then refluxed for 2 hours before being cooled. The precipitate was collected by filtration and crystallized from ethanol, affording a colorless solid, Mp 199°-200° C.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][N:12]=[C:13]=[S:14]>C1COCC1>[C:1]([NH:9][NH:10][C:13]([NH:12][CH3:11])=[S:14])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
1.14 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
affording a colorless solid, Mp 199°-200° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(=S)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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